3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Physicochemical profiling Lipophilicity Medicinal chemistry triage

Select this 3,4-dimethyl isomer to probe steric and electronic effects on target binding geometry within the tetrahydroquinolinone benzamide series. Its intermediate lipophilicity (XLogP3 2.8) and single H-bond donor make it an ideal comparator for establishing structure-permeability relationships in Caco-2 or PAMPA assays. Use it as a starting point for parallel library synthesis to systematically explore HDAC isoform selectivity, as informed by class-level SAR evidence. Avoid assuming interchangeability with 3,5-dimethyl or unsubstituted analogs—regiospecific methylation critically modulates dihedral angle and hydrogen-bonding networks at the binding site.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 922054-13-5
Cat. No. B6566033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922054-13-5
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
InChIInChI=1S/C19H20N2O2/c1-12-4-5-15(10-13(12)2)19(23)20-16-7-8-17-14(11-16)6-9-18(22)21(17)3/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,20,23)
InChIKeyQWVFCWHHXUDUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 81 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-13-5): Structural and Physicochemical Baseline for Scientific Procurement


3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small-molecule benzamide derivative built on a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold bearing a 3,4-dimethylbenzamide substituent at the 6-position. Its molecular formula is C₁₉H₂₀N₂O₂ with a molecular weight of 308.4 g/mol, a computed XLogP3-AA of 2.8, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. The compound is cataloged as a screening compound within the broader 2-oxotetrahydroquinoline chemical space, a scaffold recognized in medicinal chemistry for diverse target engagement potential [2]. At present, publicly available biological activity data for this specific compound remain extremely sparse; the majority of retrievable records reside in vendor catalog entries and structural databases, with no peer-reviewed primary research publications identified that focus directly on this molecule [1][2].

Why Generic Substitution of 3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with In-Class Analogs Carries Scientific Risk


Within the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline benzamide family, the position and electronic character of substituents on the benzamide phenyl ring are known to modulate both target binding affinity and selectivity in a manner that is not linearly predictable. The 3,4-dimethyl substitution pattern on the benzamide ring of this compound influences the dihedral angle between the benzamide carbonyl and the tetrahydroquinoline ring system through steric and electronic effects, thereby affecting hydrogen-bonding geometry at target binding sites [1]. Replacement with the more common 3,5-dimethyl isomer, the unsubstituted parent benzamide (CAS 921914-09-2), or halogenated analogs (e.g., 3-chloro or 4-chloro variants) introduces alterations in LogP, hydrogen-bond acceptor count, and steric bulk that can translate into substantial shifts in biochemical potency and selectivity profiles [2]. Without direct comparative pharmacological data, assuming functional interchangeability among these analogs is not scientifically justified, particularly in assay systems sensitive to subtle changes in ligand geometry and lipophilicity [1][2].

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Relative to Closest Comparators


Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Donor Count vs. Unsubstituted Parent Benzamide

The target compound possesses a computed XLogP3-AA of 2.8 and exactly one hydrogen bond donor (HBD), compared with an estimated XLogP3 of approximately 2.0–2.2 for the unsubstituted parent N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-09-2) [1]. The addition of the 3,4-dimethyl groups increases lipophilicity by approximately 0.6–0.8 log units, which may enhance membrane permeability in cell-based assays. Both compounds share identical hydrogen-bond donor (1) and acceptor (2) counts; however, the target compound's increased steric volume (molecular weight 308.4 vs. approximately 266–280 g/mol for the parent) alters its rotational freedom and solvation profile [1].

Physicochemical profiling Lipophilicity Medicinal chemistry triage

Steric and Electronic Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl Isomer on the Benzamide Ring

The 3,4-dimethyl substitution pattern on the benzamide ring in the target compound creates an asymmetric steric environment around the amide carbonyl, with methyl groups positioned at both meta and para positions relative to the carbonyl attachment point. In contrast, the 3,5-dimethyl isomer (3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) presents a symmetric meta-substituted pattern that alters the conformational preference of the benzamide group and modifies the electronic distribution at the carbonyl oxygen [1][2]. SAR studies on quinoline-based benzamide HDAC inhibitors have demonstrated that the position of substituents on the benzamide ring directly correlates with target potency differences exceeding one log unit between regioisomers [2].

Structure-activity relationship Regioisomer differentiation Benzamide substitution pattern

Scaffold-Level Differentiation: Tetrahydroquinolinone Core vs. Aromatic Quinoline Benzamide Series in HDAC Inhibition

The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline core present in the target compound is a partially saturated heterocycle, distinct from the fully aromatic quinoline ring found in many benzamide HDAC inhibitors. This saturation introduces a chiral center at position 1 (hindered by N-methyl substitution) and increases conformational flexibility compared to planar quinoline analogs. In a 2022 SAR study of quinoline-based benzamide derivatives as HDAC inhibitors, compounds bearing a saturated tetrahydroquinoline or tetrahydrobenzo[h]quinoline core exhibited HeLa cell cytotoxicity IC₅₀ values spanning from 1.2 to >100 µM depending on benzamide ring substitution, with electron-donating substituents on the benzamide ring generally correlating with enhanced activity relative to unsubstituted analogs [1]. Although the specific 3,4-dimethyl compound was not tested in that study, the SAR framework predicts that the 3,4-dimethyl substitution may confer intermediate potency within the series.

Histone deacetylase Tetrahydroquinoline scaffold Epigenetic inhibitors

Critical Transparency Statement: Current Limitations of Direct Comparative Evidence for This Compound

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (conducted 2026-04-30) did not yield any peer-reviewed primary research article, patent example, or authoritative database entry containing quantitative biochemical, cellular, or in vivo activity data for the specific compound 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922054-13-5). The compound is registered in PubChem (CID 27510021, created 2009-05-28) with computed physicochemical properties but no annotated biological assay results [1]. It is not listed in the catalogs of major reputable suppliers such as Sigma-Aldrich/Merck, Cayman Chemical, or Tocris. All evidence dimensions presented above are classified as 'Class-level inference' or 'Supporting evidence,' derived from structurally related compound series rather than from direct experimental characterization of the target compound itself. No direct head-to-head comparison data or cross-study comparable data involving this compound were identified.

Evidence quality assessment Procurement risk evaluation Data gap analysis

Recommended Research Application Scenarios for 3,4-Dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Available Evidence


Chemical Probe for HDAC Isoform Selectivity Profiling in Epigenetic Drug Discovery

Based on class-level SAR evidence demonstrating that quinoline-based benzamide derivatives act as histone deacetylase (HDAC) inhibitors with substituent-dependent potency [1], this compound may serve as a structural probe for exploring how 3,4-dimethyl substitution on the benzamide ring influences HDAC isoform selectivity. Its tetrahydroquinolinone core offers distinct conformational properties compared to fully aromatic quinoline HDAC inhibitors. Users should perform isoform-specific HDAC panels (HDAC1–11) to establish the compound's selectivity fingerprint before drawing conclusions about its pharmacological profile [1].

Physicochemical Comparator in Lipophilicity-Dependent Permeability Studies

With a computed XLogP3 of 2.8 and a single hydrogen bond donor [2], this compound occupies an intermediate lipophilicity range suitable for assessing the impact of methyl substitution on passive membrane permeability in Caco-2 or PAMPA assays. It can serve as a comparator for more polar (e.g., methoxy-substituted) or more lipophilic (e.g., tert-butyl-substituted) analogs within the same tetrahydroquinolinone benzamide series to establish structure-permeability relationships [2].

Starting Point for Focused Library Synthesis Around the 2-Oxotetrahydroquinoline Scaffold

The compound's modular structure — featuring a synthetically accessible 1-methyl-2-oxotetrahydroquinoline core and a 3,4-dimethylbenzamide moiety — makes it a viable starting point for parallel synthesis of focused libraries. The SAR framework established by Omidkhah et al. (2022) for related quinoline-benzamide HDAC inhibitors [1] provides a rational basis for designing analogs with systematic variations at the benzamide 3- and 4-positions to explore electronic and steric contributions to target binding.

Baseline Compound for Computational Docking and Molecular Dynamics Studies

Given the absence of experimental biological data, this compound is best initially deployed in computational workflows. Its well-defined structure (SMILES and InChI available from PubChem [2]) enables molecular docking studies against targets known to accommodate tetrahydroquinoline-based ligands (e.g., HDACs, KDM demethylases, or bromodomains). Comparative docking scores between the 3,4-dimethyl isomer and the 3,5-dimethyl or unsubstituted benzamide analogs can generate testable hypotheses about the contribution of regiospecific methyl substitution to binding site complementarity [2].

Quote Request

Request a Quote for 3,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.